

Spectroscopic Analysis of 2-Methyl-2-cyclohexen-1-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-2-cyclohexen-1-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Methyl-2-cyclohexen-1-one**, a key intermediate in organic synthesis. This document details the instrumental analysis techniques used to elucidate the structure and purity of this compound, presenting key spectral data and the experimental protocols for obtaining them.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Methyl-2-cyclohexen-1-one** is characterized by the presence of a strong absorption band corresponding to the α,β -unsaturated ketone moiety.

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2950	C-H (sp ³) stretch	Medium
~1670	C=O (α,β -unsaturated ketone) stretch	Strong
~1620	C=C (alkene) stretch	Medium

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A thin film of the neat liquid sample is prepared for FTIR analysis. A drop of **2-Methyl-2-cyclohexen-1-one** is placed between two polished potassium bromide (KBr) plates. The plates are gently pressed together to form a uniform thin film. The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean KBr plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the structural confirmation of **2-Methyl-2-cyclohexen-1-one**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Methyl-2-cyclohexen-1-one**, typically recorded in deuterated chloroform (CDCl_3), exhibits distinct signals for the different types of protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.7	m	1H	=C-H (vinylic proton)
~2.4	t	2H	-CH ₂ -C=O
~2.3	m	2H	-CH ₂ -C=C
~1.9	m	2H	-CH ₂ -
~1.7	s	3H	-CH ₃

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~200	C=O (ketone)
~145	=C-CH ₃ (quaternary alkene)
~135	=C-H (alkene)
~38	-CH ₂ -C=O
~30	-CH ₂ -
~22	-CH ₂ -C=C
~16	-CH ₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A sample of **2-Methyl-2-cyclohexen-1-one** (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The solution is transferred to a 5 mm NMR tube. The spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **2-Methyl-2-cyclohexen-1-one** shows a molecular ion peak and several characteristic fragment ions.

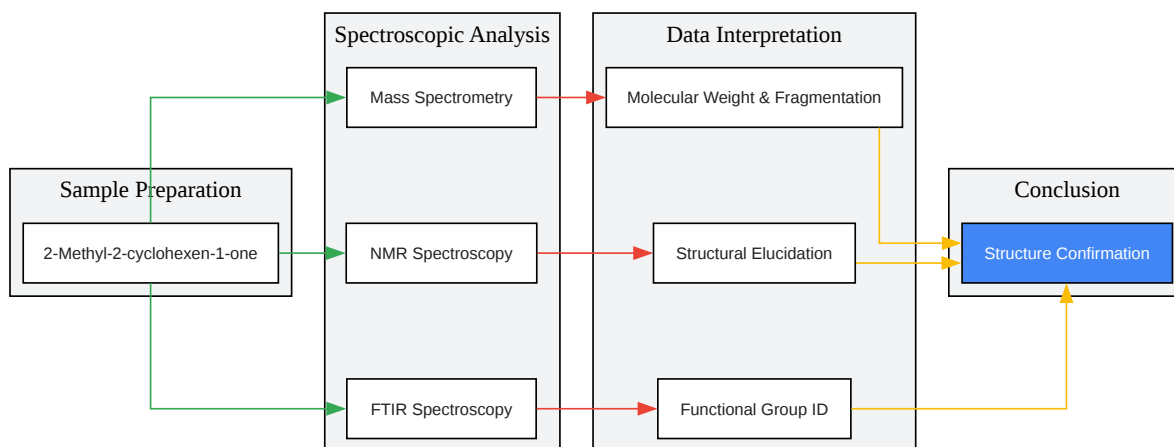
m/z	Relative Intensity (%)	Assignment
110	100	[M] ⁺ (Molecular Ion)
95	40	[M - CH ₃] ⁺
82	60	[M - CO] ⁺
67	55	[C ₅ H ₇] ⁺
54	30	[C ₄ H ₆] ⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **2-Methyl-2-cyclohexen-1-one** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the eluting compounds are introduced into the MS. Electron ionization (EI) at 70 eV is commonly used to generate the mass spectrum.

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Methyl-2-cyclohexen-1-one**.



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Spectroscopic analysis workflow for **2-Methyl-2-cyclohexen-1-one**.

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